molecular formula C21H25ClN2O4S B12481029 N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B12481029
M. Wt: 437.0 g/mol
InChI Key: OHYPVRCYGAUVIG-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a chloro group, an ethoxy group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzene sulfonamide derivative, followed by the introduction of the chloro and ethoxy groups through substitution reactions. The pyrrolidinyl group is then added via a nucleophilic substitution reaction. The final step involves the benzylation of the compound to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-chloro-4-ethoxybenzenesulfonamide: Similar structure but lacks the pyrrolidinyl group.

    N-benzyl-3-chloro-4-ethoxy-N-(2-oxoethyl)benzenesulfonamide: Similar structure but lacks the pyrrolidinyl group.

    N-benzyl-3-chloro-4-ethoxy-N-(2-pyrrolidinyl)benzenesulfonamide: Similar structure but lacks the oxo group.

Uniqueness

N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both the oxo and pyrrolidinyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research and industrial applications .

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

N-benzyl-3-chloro-4-ethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-20-11-10-18(14-19(20)22)29(26,27)24(15-17-8-4-3-5-9-17)16-21(25)23-12-6-7-13-23/h3-5,8-11,14H,2,6-7,12-13,15-16H2,1H3

InChI Key

OHYPVRCYGAUVIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCC3)Cl

Origin of Product

United States

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